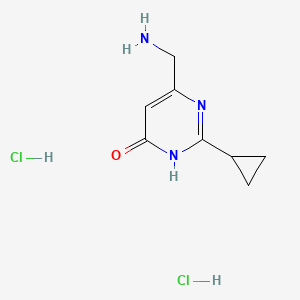

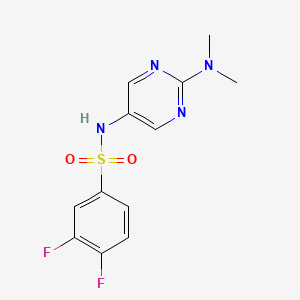

![molecular formula C5H12N4O6S2 B2447872 2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide CAS No. 166956-12-3](/img/structure/B2447872.png)

2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and bonds within the molecule. Unfortunately, the specific molecular structure analysis for “2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide” is not provided in the retrieved documents .Chemical Reactions Analysis

The chemical reactions involving “2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide” are not detailed in the retrieved documents .Applications De Recherche Scientifique

Synthesis of Chemical Structures

Sulfonyl hydrazides, including compounds like 2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide, are instrumental in organic synthesis. They serve as sulfonyl sources, enabling the formation of diverse chemical bonds, such as carbon-sulfur and sulfur-nitrogen bonds. This ability facilitates the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds, which are valuable in various chemical and pharmaceutical contexts (Yang & Tian, 2017).

Creation of Novel Compounds

The compound's reactivity has been exploited in the synthesis of novel structures, such as arylalkynyl sulfones, through gold-catalyzed coupling reactions. This showcases the compound's utility in generating derivatives with potential applications in material science and pharmaceuticals (Patil & Shinde, 2017).

Antimicrobial Applications

Compounds derived from 2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide have shown antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives containing morpholine moiety has been demonstrated to possess antimicrobial activity, indicating the potential of derivatives in combating microbial infections (Sahin et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for anticonvulsant activity and have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .

Mode of Action

This could result in altered neuronal activity, potentially contributing to its anticonvulsant effects .

Biochemical Pathways

Given its potential interaction with gaba and glutamate receptors, it may influence neurotransmitter signaling pathways .

Result of Action

Based on its potential anticonvulsant activity, it may help to reduce neuronal excitability and prevent seizures .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O6S2/c6-8-4(10)1-16(12,13)3-17(14,15)2-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTQITJYLYFJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)S(=O)(=O)CS(=O)(=O)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329018 | |

| Record name | 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |

CAS RN |

166956-12-3 | |

| Record name | 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)

![6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2447802.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)